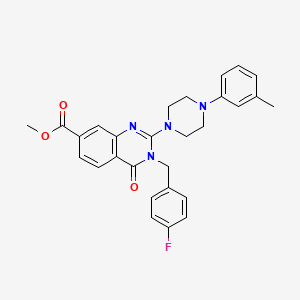

![molecular formula C17H24N2O3S B2946422 4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine CAS No. 1436374-74-1](/img/structure/B2946422.png)

4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

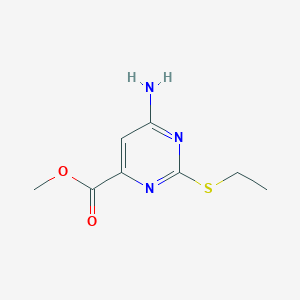

The compound “4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine” is a complex organic molecule that contains both a pyrrolidine and a morpholine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine and morpholine rings can be synthesized from various precursors . For instance, pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of this compound would be expected to be complex due to the presence of both pyrrolidine and morpholine rings, along with additional functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The morpholine ring contains both amine and ether functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and dependent on the specific functional groups present. Pyrrolidine and morpholine rings can undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its complex structure. Morpholine is a colorless liquid with a weak, ammonia-like odor .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, specifically its activity against multidrug-resistant strains. A study demonstrated its potential in enhancing the efficacy of antibiotics like amikacin against Pseudomonas aeruginosa, showcasing its role in combating antibiotic resistance (Oliveira et al., 2015).

Organic Synthesis Applications

4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine and its derivatives have been utilized in various organic synthesis processes. For instance, they've been applied in the synthesis of potent M1 selective muscarinic agonists, indicating their utility in developing therapeutic agents (Kumar et al., 2007). Another example is their use in the efficient and mild Swern oxidation process, providing a safer and more environmentally friendly alternative to traditional oxidation methods (Ye et al., 2016).

Materials Science

In materials science, the compound has been evaluated for its potential in creating high-efficiency blue-green electrophosphorescent light-emitting devices. This research highlights its application in improving the performance and efficiency of organic light-emitting devices (Kim et al., 2011).

Molecular Docking Studies

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and evaluated for their antimicrobial activity. This includes molecular docking studies to predict the affinity and orientation of these compounds at the active enzyme site, providing insights into their mechanism of action (Janakiramudu et al., 2017).

Wirkmechanismus

Target of Action

Morpholine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities .

Result of Action

Morpholine derivatives have been associated with a wide range of biological activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c20-23(21,13-7-16-4-2-1-3-5-16)19-8-6-17(15-19)14-18-9-11-22-12-10-18/h1-5,7,13,17H,6,8-12,14-15H2/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFLLUVBPFSADN-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN2CCOCC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1CN2CCOCC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

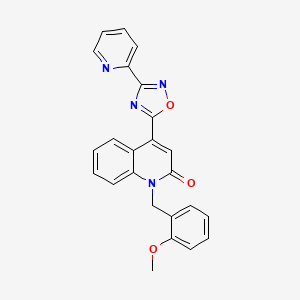

![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)

![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate](/img/structure/B2946354.png)

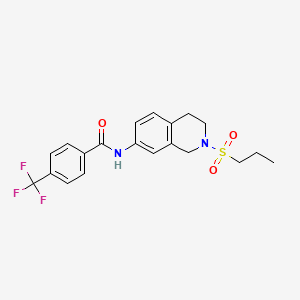

![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2946358.png)

![N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2946359.png)

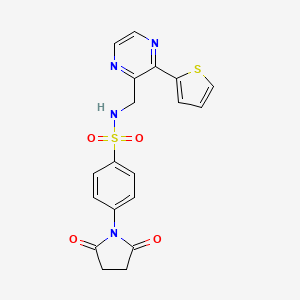

![4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2946362.png)